(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethoxybenzylidene group, and a dimethylphenyl imino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3,5-dimethylphenyl isothiocyanate in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with benzylidene groups often exhibit diverse biological activities.
Uniqueness
What sets (2Z,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-12-7-13(2)9-15(8-12)21-20-22-19(23)18(26-20)10-14-5-6-16(24-3)11-17(14)25-4/h5-11H,1-4H3,(H,21,22,23)/b18-10- |
InChI Key |
IRPCFFVBFANCMA-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=C(C=C(C=C3)OC)OC)S2)C |
Origin of Product |
United States |
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